molecular formula C23H30N2O5S B2919978 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide CAS No. 941911-36-0

2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B2919978
CAS No.: 941911-36-0
M. Wt: 446.56
InChI Key: YOKPUXBVOJBLON-UHFFFAOYSA-N
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Description

2-[1-(4-Methoxybenzenesulfonyl)piperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a piperidine core, a 4-methoxybenzenesulfonyl group, and a 4-methoxyphenethyl acetamide chain, motifs commonly found in bioactive molecules. The piperidine and sulfonamide functional groups are prevalent in compounds studied for their interaction with various enzymes and receptors . Specifically, piperidine-containing small molecules have been investigated as inhibitors of metabolic enzymes, such as carnitine palmitoyltransferases (CPTs), for potential application as anthelmintic agents with a novel mechanism of action . The benzenesulfonyl group is a key feature in certain patented Factor Xa inhibitors, indicating its relevance in modulating enzymatic activity . This combination of features makes the compound a valuable chemical tool for probing biological pathways and for use as a building block in the synthesis and optimization of new therapeutic leads. The presence of methoxy groups may influence the compound's metabolic stability and lipophilicity, which are critical parameters in pharmacokinetic optimization . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S/c1-29-20-8-6-18(7-9-20)14-15-24-23(26)17-19-5-3-4-16-25(19)31(27,28)22-12-10-21(30-2)11-13-22/h6-13,19H,3-5,14-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKPUXBVOJBLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxybenzenesulfonyl Group: This can be achieved through sulfonylation reactions using reagents like methoxybenzenesulfonyl chloride in the presence of a base.

    Attachment of the Acetamide Moiety: This step involves acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce sulfides.

Scientific Research Applications

2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs with Piperidine-Acetamide Scaffolds

Functional Group Impact on Bioactivity

  • Methoxy vs. Nitro Groups : In the N-[2-(4-methoxyphenyl)ethyl]acetamide series (), the methoxy group in 3a conferred higher α-glucosidase inhibitory activity (IC₅₀ = 69 µM) compared to the nitro-substituted 3b (IC₅₀ = 87 µM). This suggests electron-donating groups (e.g., methoxy) enhance binding in this scaffold .
  • Sulfonyl Group Role: The target compound’s 4-methoxybenzenesulfonyl group likely improves solubility and target engagement compared to non-sulfonated analogs like N-(4-methoxyphenyl)-2-(piperidin-2-yl)acetamide (). Sulfonyl groups are known to stabilize protein-ligand interactions via hydrogen bonding .
  • Piperidine vs. Piperazine : Piperazine-based analogs (e.g., ) exhibit distinct conformational flexibility, which may alter receptor selectivity compared to the rigid piperidine core in the target compound .

Biological Activity

The compound 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a member of the piperidine derivative class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C23H30N2O5S
  • Molecular Weight : 446.6 g/mol
  • CAS Number : 941991-03-3

The compound features a piperidine ring, a methoxybenzenesulfonyl group, and an acetamide moiety, which contribute to its biological activity by allowing interactions with various molecular targets.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of pharmacological effects. The biological activities associated with This compound include:

  • Antimicrobial Activity : Compounds containing sulfonamide groups are known for their antibacterial properties. Preliminary studies suggest this compound may inhibit bacterial growth through enzyme inhibition and disruption of metabolic pathways .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is important in the treatment of neurodegenerative diseases like Alzheimer's .
  • Anticancer Potential : Similar piperidine derivatives have shown promise in anticancer research, potentially acting through apoptosis induction and cell cycle arrest mechanisms .
  • Anti-inflammatory Effects : The presence of the methoxy group may enhance anti-inflammatory activity, making it a candidate for conditions characterized by chronic inflammation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors involved in signal transduction pathways, modulating cellular responses and influencing physiological processes.
  • Enzyme Interaction : By inhibiting enzymes like AChE, it can alter neurotransmitter levels, thereby affecting cognitive functions and mood regulation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Kumar et al. (2009)Investigated the anticancer properties of piperidine derivatives, highlighting their potential in inducing apoptosis in cancer cells.
Omar et al. (1996)Evaluated anti-inflammatory activities of sulfonamide derivatives, indicating significant reductions in inflammatory markers.
Aziz-ur-Rehman et al. (2011)Discussed the broad pharmacological spectrum of sulfamoyl compounds, emphasizing their role in antibacterial and enzyme inhibition .

These findings suggest that the structural characteristics of the compound contribute significantly to its pharmacological profile.

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